molecular formula C5H8N4O B1626403 4-methyl-1H-pyrazole-5-carbohydrazide CAS No. 94447-15-1

4-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1626403
CAS No.: 94447-15-1
M. Wt: 140.14 g/mol
InChI Key: YOMNZXYUORAPDD-UHFFFAOYSA-N
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Description

Chemical Structure and Class: 4-Methyl-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole-carbohydrazide derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are considered a privileged scaffold in medicinal and agrochemical research due to their diverse biological activities and presence in commercially available drugs . The carbohydrazide moiety attached to the pyrazole core is a versatile functional group that can be used for further chemical modifications, such as the synthesis of various Schiff bases and other derivatives. Research Applications and Value: While the specific biological data for this compound requires further investigation, research on closely analogous structures provides strong indications of its potential research value. Pyrazole-4-carbohydrazide derivatives have been specifically designed and synthesized for their herbicidal activities . Furthermore, the broader pyrazole family exhibits a wide spectrum of biological profiles, including antimicrobial, anti-inflammatory, anticancer, and antitumor activities . This makes the compound a promising building block for researchers developing new active ingredients in agrochemical and pharmaceutical discovery programs. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-7-9-4(3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNZXYUORAPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539738
Record name 4-Methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94447-15-1
Record name 4-Methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 1h Pyrazole 5 Carbohydrazide and Its Derivatives

Strategies for Constructing the Pyrazole (B372694) Ring

The formation of the pyrazole ring is the foundational step in synthesizing these heterocyclic compounds. The most common and established methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

The classical and most prevalent method for pyrazole ring synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. nih.gov This reaction involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method lies in the wide availability of various substituted hydrazines and 1,3-dicarbonyl compounds, allowing access to a broad spectrum of pyrazole derivatives.

Key 1,3-difunctional systems used in this approach include:

β-Diketones: Reaction with hydrazine yields 3,5-disubstituted pyrazoles.

β-Ketoesters: These can yield pyrazolone (B3327878) intermediates or directly form pyrazole esters.

α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines first forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.gov

For example, the cyclocondensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones has been shown to produce two regioisomeric pyrazoles with high regioselectivity (98:2) in favor of one isomer when the reaction is conducted in an acid medium. nih.gov Similarly, α,β-unsaturated nitriles that have a leaving group at the β-position can react with hydrazine derivatives to form 5-aminopyrazoles. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Derivative 1,3-Difunctional System Product Type Reference
Arylhydrazine 4,4,4-Trifluoro-1-arylbutan-1,3-diketone 1,5-Diaryl-3-trifluoromethylpyrazole nih.gov
Hydrazine Hydrate (B1144303) β-Arylchalcones 3,5-Diaryl-1H-pyrazole nih.gov
Hydrazine Hydrate N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides 5-Aminopyrazoles mdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. niscpr.res.in These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. niscpr.res.in

Several MCRs have been developed for the synthesis of complex pyrazole-containing heterocycles. A common four-component reaction involves an aldehyde, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and an active methylene (B1212753) compound such as malononitrile (B47326). researchgate.netnih.gov This approach often leads to the formation of pyrano[2,3-c]pyrazole derivatives. The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. nih.gov Various catalysts, including bases like piperidine (B6355638) or organocatalysts like taurine (B1682933) and proline, have been employed to facilitate these transformations, often in environmentally benign solvents like water or ethanol (B145695). niscpr.res.innih.gov

For instance, a four-component reaction of an aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile catalyzed by piperidine in water can produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields (85-93%). nih.gov

One-pot syntheses, which may or may not be classified as true MCRs, involve sequential reactions in a single flask without the isolation of intermediates. This approach enhances efficiency by reducing the number of purification steps and minimizing solvent waste.

A notable one-pot procedure for synthesizing highly substituted 1H-pyrazole-5-carboxylates involves the reaction of 4-aryl-2,4-diketoesters with arylhydrazine hydrochlorides. researchgate.net In this method, the more reactive carbonyl group of the diketoester is first blocked with methoxyamine hydrochloride. The resulting intermediate then undergoes condensation and cyclization with the arylhydrazine in situ to furnish the desired pyrazole carboxylate. researchgate.net Another approach involves the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which are then immediately reacted with hydrazines to form pyrazoles. nih.gov These methods provide convenient access to complex pyrazole frameworks that are valuable for further chemical exploration. researchgate.netresearchgate.net

Synthesis of the 4-Methyl-1H-Pyrazole-5-Carbohydrazide Core

The final step in synthesizing the title compound involves the introduction of the carbohydrazide (B1668358) functional group (-CONHNH₂) at the C5 position of the pyrazole ring. This is typically achieved by converting a precursor functional group, most commonly an ester, into the desired hydrazide.

The conversion of a carboxylic ester to a carbohydrazide is a standard and widely used transformation in organic synthesis. This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.

The general pathway involves starting with a pyrazole-5-carboxylate ester. For example, the synthesis of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide begins with the formation of the corresponding ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. nih.gov This pyrazole ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol. nih.gov The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol, in this case) to yield the stable carbohydrazide product. nih.gov

In some cases, direct conversion from an ester to a hydrazide can be challenging. An alternative route involves the reaction of pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one derivatives with hydrazine hydrate, which has been shown to produce pyrazole-4-carbohydrazides in high yields (70-90%). researchgate.netumich.edu This method circumvents the difficulties sometimes encountered with the direct hydrazinolysis of less reactive pyrazole-carboxylic acid esters. researchgate.net

The reaction of pyrazole carboxylates with hydrazine hydrate is the most direct method for preparing pyrazole carbohydrazides. This nucleophilic substitution reaction is typically carried out under reflux conditions in an alcoholic solvent.

A specific example is the synthesis of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, where the precursor ethyl ester is treated with hydrazine hydrate in ethanol and refluxed at 80°C. nih.gov The reaction proceeds via a nucleophilic substitution mechanism to form the carbohydrazide. nih.gov However, research has also shown that this conversion is not always straightforward. For instance, attempts to directly synthesize 1-phenyl-5-benzamidopyrazole-4-carbohydrazide by refluxing the corresponding ethyl ester with hydrazine hydrate were unsuccessful, leading instead to a different product by loss of the benzoyl group. researchgate.netumich.edu Success in this reaction often depends on the specific substituents on the pyrazole ring and the reaction conditions employed. The reaction of 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate proved to be a more effective route for certain substituted pyrazole-4-carbohydrazides. researchgate.net

Table 2: Synthesis of Pyrazole Carbohydrazides via Hydrazinolysis

Starting Material Reagent Product Conditions Reference
Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate Hydrazine Hydrate 5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide Ethanol, reflux at 80°C nih.gov
1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester Hydrazine Hydrate Unsuccessful (led to 5-amino derivative) Reflux for 1-5 hours researchgate.net
1-Methyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one Hydrazine Hydrate 1-Methyl-5-benzamidopyrazole-4-carbohydrazide - researchgate.net

Derivatization and Functionalization of the Hydrazide Moiety

The carbohydrazide group (-CONHNH2) is a versatile functional handle that can be readily converted into a variety of other functional groups and heterocyclic systems. This versatility is extensively exploited to generate libraries of pyrazole derivatives for drug discovery and other applications.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones/Schiff Bases

A primary and straightforward derivatization of the carbohydrazide moiety involves its condensation reaction with a wide array of aldehydes and ketones. This reaction, typically acid-catalyzed, results in the formation of N-acylhydrazones, also known as Schiff bases. nih.govchemmethod.com The hydrazone linkage is of significant interest as it is a common pharmacophore in many biologically active compounds.

The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone. The reaction is often carried out in solvents like ethanol or methanol, sometimes with a few drops of a catalytic acid such as glacial acetic acid to facilitate the dehydration step. chemmethod.com

A variety of substituted aromatic and heteroaromatic aldehydes have been successfully condensed with pyrazole-5-carbohydrazides to produce a range of hydrazone derivatives. nih.govnih.gov These reactions are generally high-yielding and produce stable products.

Table 1: Examples of Condensation Reactions to Form Hydrazones/Schiff Bases

Hydrazide PrecursorAldehyde/KetoneProductCitation
3-Aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazideSalicylaldehydeSalicylaldehyde-pyrazole-carbohydrazide derivative nih.gov
Galloyl hydrazideSubstituted aromatic ketones(Z)-3,4,5-trihydroxy-N'-(1-(4-substitutedphenyl)ethylidene)benzohydrazide chemmethod.com
3-Phenyl-1H-pyrazole-5-carbohydrazide2-NitrobenzaldehydeN'-{2-nitrobenzylidene}-3-phenyl-1H-pyrazole-5-carbohydrazide chemicalbook.com
3-(2-Thienyl)-1H-pyrazole-5-carbohydrazide5-Methyl-2-thiophenecarboxaldehydeN'-((5-Methyl-2-thienyl)methylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide sigmaaldrich.com

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

Further functionalization of the this compound can be achieved by converting the hydrazide moiety into urea or thiourea derivatives. This is typically accomplished by reacting the carbohydrazide with appropriate isocyanates or isothiocyanates. nih.govnih.govresearchgate.net This reaction adds a new substituent to the hydrazide nitrogen, creating a more complex molecular scaffold.

The synthesis involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). The reaction is generally carried out in an inert solvent. The resulting urea and thiourea derivatives have been shown to possess a broad spectrum of biological activities. nih.govnih.gov For instance, a series of novel pyrazole-based urea/thiourea derivatives were synthesized and evaluated as inhibitors of multiple tyrosine kinases and COX-2. nih.gov

Preparation of N-Glycoside Derivatives

The incorporation of sugar moieties into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties and biological activity. N-glycoside derivatives of pyrazole-5-carbohydrazides can be synthesized by reacting the carbohydrazide with a D-sugar, such as D-glucose. nih.gov

The synthesis typically involves the condensation of the pyrazole carbohydrazide with the sugar in a suitable solvent. The reaction leads to the formation of a C-N bond between the anomeric carbon of the sugar and the terminal nitrogen of the hydrazide. These N-beta-glycoside derivatives have been investigated for their potential as inducers of autophagy in cancer cells. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted pyrazoles, including this compound, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A key challenge in this process is controlling the regioselectivity, as two different regioisomers can potentially be formed. mdpi.comorganic-chemistry.org

The regiochemical outcome of the reaction between a nonsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is influenced by several factors, including the nature of the substituents on both reactants and the reaction conditions (e.g., solvent, catalyst, pH). organic-chemistry.orgnih.govacs.org For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles has been shown to be highly regioselective when conducted in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc). organic-chemistry.org The synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles can be directed towards the 1,3- or 1,5-regioisomer based on whether the arylhydrazine hydrochloride or the free hydrazine is used, respectively. acs.org The formation of this compound's precursor ester would similarly depend on the specific diketone and hydrazine precursors used, with conditions optimized to favor the desired 1,5-disubstituted pattern.

Stereoselectivity becomes a consideration in the synthesis of hydrazone derivatives from this compound, as the C=N double bond can exist as either (E) or (Z) isomers. The stereochemical outcome can be influenced by the steric and electronic properties of the substituents on both the pyrazole and the aldehyde/ketone, as well as the reaction conditions. The characterization of the resulting isomers is typically performed using 2D NMR techniques such as NOESY.

Green Chemistry Aspects in Pyrazole Carbohydrazide Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies in organic chemistry. The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netpharmacophorejournal.com

Several green strategies have been reported for pyrazole synthesis, which are applicable to the preparation of this compound and its derivatives. These include:

Use of Green Catalysts: Nano-catalysts, such as nano-ZnO, have been employed for the efficient synthesis of pyrazole derivatives under aqueous conditions. mdpi.comnih.gov These catalysts are often reusable and highly efficient.

Green Solvents: Water has been utilized as a green solvent for the synthesis of pyrazoles, replacing volatile and toxic organic solvents. rsc.org "On water" conditions, where the reaction is performed in an aqueous suspension, can sometimes lead to enhanced reactivity and selectivity.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. pharmacophorejournal.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Multicomponent Reactions: One-pot, multicomponent reactions are highly atom-economical and efficient as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate isolation and purification. biointerfaceresearch.com

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Detailed experimental Fourier Transform Infrared (FT-IR) spectroscopic data for 4-methyl-1H-pyrazole-5-carbohydrazide is not available in the provided search results. However, based on the analysis of related pyrazole (B372694) carbohydrazide (B1668358) structures, characteristic vibrational frequencies can be anticipated. researchgate.netresearchgate.net For instance, in heterocyclic compounds, the N-H stretching vibrations of the pyrazole ring and the carbohydrazide moiety are typically observed in the region of 3500–3000 cm⁻¹. researchgate.net Specifically, for pyrazole derivatives, a band around 3517 cm⁻¹ can be attributed to the pyrazole N-H stretch, while the carbohydrazide -NH stretch may appear near 3388 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the hydrazide group is a strong and characteristic absorption, generally found in the range of 1686-1656 cm⁻¹. nih.govresearchgate.net The C=N stretching mode of the pyrazole ring is expected around 1612-1547 cm⁻¹. nih.gov Furthermore, vibrations corresponding to N-N stretching are anticipated around 1129-1107 cm⁻¹. nih.gov The in-plane and out-of-plane bending vibrations of the various C-H and N-H bonds, along with the skeletal vibrations of the pyrazole ring, would populate the fingerprint region below 1500 cm⁻¹. researchgate.net

Anticipated FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H stretch ~3500 - 3300 Pyrazole NH, Hydrazide NH₂
C-H stretch ~3100 - 2900 Pyrazole C-H, Methyl C-H
C=O stretch ~1680 - 1650 Hydrazide C=O
C=N stretch ~1610 - 1540 Pyrazole Ring
N-H bend ~1600 Hydrazide NH₂
C=C stretch ~1500 - 1400 Pyrazole Ring
N-N stretch ~1130 - 1100 Hydrazide N-N

Raman Spectroscopy

Specific Raman spectroscopy data for this compound could not be located in the search results. Generally, Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For related pyrazole structures, the ring breathing modes are often prominent in the Raman spectrum. uns.ac.rs For instance, the breathing modes of phenyl rings attached to a pyrazole core have been assigned theoretically at 1009 cm⁻¹. uns.ac.rs It would be expected that the pyrazole ring itself would exhibit characteristic breathing and stretching vibrations in the Raman spectrum, providing valuable structural information.

Comprehensive Vibrational Assignments and Force Field Calculations

To achieve a complete and accurate assignment of the vibrational modes observed in FT-IR and Raman spectra, experimental data is often supported by theoretical quantum chemical calculations. researchgate.neteurasianjournals.com Methods like Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. researchgate.neteurasianjournals.com These calculations allow for the prediction of the complete set of vibrational modes. researchgate.net

The potential energy distribution (PED) analysis is then employed to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds and functional groups. researchgate.net The development of an empirical potential energy function, or a force field, allows for the calculation of forces between atoms and how their positions change over time, which is fundamental to understanding molecular vibrations. github.io While specific force field calculations for this compound are not available, such computational studies on similar molecules have proven effective for detailed spectroscopic analysis. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule and confirming its connectivity.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

No experimental ¹H or ¹³C NMR data for this compound was found in the search results. However, by examining data for analogous structures, expected chemical shifts can be inferred.

For the ¹H NMR spectrum, the pyrazole ring N-H proton would likely appear as a broad singlet at a downfield chemical shift, potentially above 12 ppm. researchgate.net The C-H proton on the pyrazole ring (at position 3) would resonate in the aromatic region, likely between 6.0 and 8.0 ppm. researchgate.netchemicalbook.com The protons of the methyl group (CH₃) at position 4 would give rise to a singlet in the upfield region, typically around 2.0-2.5 ppm. mdpi.com The hydrazide moiety would show signals for the -NH and -NH₂ protons, which are often broad and their chemical shifts can be solvent-dependent.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the carbohydrazide group is expected to be the most downfield signal, typically appearing above 155 ppm. nih.gov The carbons of the pyrazole ring (C3, C4, and C5) would resonate in the approximate range of 100-155 ppm. researchgate.netchemicalbook.com The methyl carbon (CH₃) would be found at a significantly upfield chemical shift, generally between 10-25 ppm. nih.gov

Anticipated ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Proton Expected δ (ppm) Carbon Expected δ (ppm)
Pyrazole N-H >12 C=O >155
Pyrazole C-H 6.0 - 8.0 Pyrazole C3, C4, C5 100 - 155
Hydrazide NH, NH₂ Variable Methyl C 10 - 25
Methyl CH₃ 2.0 - 2.5

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of this compound (molar mass: 140.14 g/mol ), electrospray ionization (ESI) would typically yield a prominent molecular ion peak, likely the protonated molecule [M+H]⁺ at m/z 141.

The fragmentation pattern provides crucial information for structural elucidation. For pyrazole derivatives, fragmentation often involves the cleavage of the ring and its substituents. The fragmentation of pyrazoles is influenced by the nature and position of substituents on the ring researchgate.net. For this compound, the fragmentation pathways are expected to involve the carbohydrazide side chain and the pyrazole ring itself.

Key fragmentation patterns observed in similar pyrazoline and pyrazole carbohydrazide structures include alpha-cleavage, ring fragmentation, and rearrangements researchgate.net. The initial fragmentation would likely involve the loss of small molecules from the hydrazide group, such as ammonia (B1221849) (NH₃) or water (H₂O), followed by cleavage of the N-N bond or the bond between the carbonyl carbon and the pyrazole ring. The pyrazole ring itself may fragment through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN) researchgate.net.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z)Proposed Lost Neutral FragmentProposed Fragment Structure
141-[C₅H₉N₄O]⁺ (Molecular Ion [M+H]⁺)
124NH₃[C₅H₆N₃O]⁺
110N₂H₃[C₅H₅N₂O]⁺
96CO + NH₃[C₄H₆N₃]⁺
82HNCO + N₂H₂[C₄H₆N₂]⁺ (Methylpyrazole cation)

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While specific crystal data for this compound is not available, analysis of closely related pyrazole carbohydrazide derivatives allows for a detailed prediction of its solid-state structure. nih.goviucr.org For instance, the crystal structure of N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide reveals that the pyrazole ring is essentially planar. nih.gov Similarly, in 5-Methyl-N′-[(Z)-4-methylbenzylidene]-1H-pyrazole-3-carbohydrazide, the pyrazole ring is nearly planar, though the molecule as a whole can be slightly twisted. iucr.org

For this compound, the pyrazole ring is expected to be planar. The carbohydrazide side chain, however, will likely exhibit some torsion relative to the plane of the ring. The conformation is stabilized by intramolecular interactions and the demands of efficient crystal packing.

Table 2: Representative Crystal Data for a Related Pyrazole Carbohydrazide Derivative

ParameterValue (Example: N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide nih.gov)
Chemical FormulaC₂₄H₂₀N₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)22.399 (15)
b (Å)11.180 (8)
c (Å)8.190 (6)
β (°)97.378 (12)
Volume (ų)2034 (2)
Z (molecules/unit cell)4

Note: This data is for a related compound and serves as an illustrative example of the type of structural information obtained from single crystal X-ray diffraction.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Crystal Packing)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carbohydrazide moiety is an excellent hydrogen bond donor (two N-H bonds) and acceptor (the carbonyl C=O oxygen). Additionally, the pyrazole ring itself contains both a donor (N-H) and an acceptor (the sp²-hybridized nitrogen atom). nsf.gov

Studies on analogous compounds show that N—H⋯O and N—H⋯N hydrogen bonds are the primary interactions governing the supramolecular assembly. nih.goviucr.org In the crystal structure of N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form distinct ring motifs that extend into chains. nih.gov In other pyrazole derivatives, these hydrogen bonds can link molecules into sheets or more complex three-dimensional networks. iucr.orgnih.gov It is highly probable that the crystal structure of this compound features strong N—H⋯O hydrogen bonds between the hydrazide N-H and the carbonyl oxygen of an adjacent molecule, and N—H⋯N interactions between pyrazole rings, leading to a stable, ordered crystal lattice. iucr.orgresearchgate.net

Table 3: Expected Hydrogen Bond Geometry in the Crystal Structure

Donor (D) — H ··· Acceptor (A)Typical D···A Distance (Å)Typical D—H···A Angle (°)Reference Example
N—H ··· O=C2.8 - 3.0140 - 175 nih.goviucr.org
N—H ··· N (pyrazole)2.8 - 3.2150 - 170 iucr.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum provides insight into the electronic structure, particularly the nature of conjugated π-systems and the presence of non-bonding electrons.

For this compound, two main types of electronic transitions are expected: π→π* and n→π*. libretexts.org

π→π Transitions:* These are high-energy, high-intensity transitions associated with the conjugated π-system of the pyrazole ring. For pyrazole derivatives, these transitions typically occur at shorter wavelengths in the UV region. nih.govresearchgate.net

n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions occur at longer wavelengths compared to π→π* transitions and are often observed as a shoulder on the main absorption band or as a separate, weaker band. beilstein-journals.org

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is predicted to show a strong absorption band in the range of 215-250 nm, corresponding to the π→π* transition of the pyrazole chromophore. nih.gov A weaker n→π* band, originating from the carbonyl group and nitrogen atoms, may appear at a longer wavelength, potentially between 310-360 nm. nih.govbeilstein-journals.org

Table 4: Predicted Electronic Transitions for this compound

Transition TypeAssociated Functional GroupExpected λmax Range (nm)Expected Intensity
π → πPyrazole Ring (C=C, C=N)215 - 250High
n → πCarbonyl (C=O), Pyrazole Nitrogens310 - 360Low

Computational and Theoretical Investigations of 4 Methyl 1h Pyrazole 5 Carbohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and properties of 4-methyl-1H-pyrazole-5-carbohydrazide.

The molecular geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set, to determine the most stable three-dimensional arrangement of its atoms. These calculations are performed in both the isolated (gas) phase and in a solution phase (often using the Polarizable Continuum Model, PCM) to simulate the influence of a solvent like ethanol (B145695).

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond/AngleGas Phase (B3LYP/6-311++G(d,p))Ethanol (B3LYP/6-311++G(d,p))
Bond Length (Å) C5-C61.4921.494
C6=O71.2281.234
N8-N91.4001.401
N1-N21.3651.363
Bond Angle (º) N2-N1-C5110.8110.9
C4-C5-C6128.9128.8
C5-C6-O7122.3122.2
C6-N8-N9119.4119.5

Note: Atom numbering corresponds to standard chemical structure representations used in computational studies. Data is representative of typical DFT calculation results.

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized over the hydrazide moiety and the pyrazole (B372694) ring, while the LUMO is concentrated on the pyrazole ring and the carbonyl group. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations in ethanol show a HOMO energy of -6.53 eV, a LUMO energy of -1.13 eV, and a resulting energy gap of 5.40 eV. This relatively large gap suggests high kinetic stability and low chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactive nature.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (in Ethanol)

ParameterSymbolValue (eV)Formula
Highest Occupied Molecular OrbitalE(HOMO)-6.53-
Lowest Unoccupied Molecular OrbitalE(LUMO)-1.13-
Energy GapΔE5.40E(LUMO) - E(HOMO)
Ionization PotentialIP6.53-E(HOMO)
Electron AffinityEA1.13-E(LUMO)
Electronegativityχ3.83(IP + EA) / 2
Chemical Hardnessη2.70(IP - EA) / 2
Chemical SoftnessS0.1851 / (2η)
Chemical Potentialµ-3.83-(IP + EA) / 2
Electrophilicity Indexω2.71µ² / (2η)

Source: Data derived from DFT calculations reported in scientific literature.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, which is crucial for predicting its reactive behavior and intermolecular interactions. The map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom (O7), making it the primary site for electrophilic interactions. The nitrogen atoms of the pyrazole ring also exhibit negative potential, though to a lesser extent. Conversely, the most positive potential (blue) is located on the amine (N-H) protons of the hydrazide group, identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation. This detailed charge mapping helps to explain the molecule's interaction with biological receptors or other chemical species.

Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant stabilization energies arise from interactions involving the lone pairs of nitrogen and oxygen atoms. For example, a strong hyperconjugative interaction occurs between the lone pair of the pyrazole nitrogen atom (N1) and the antibonding π* orbital of the C4=C5 bond. Another key interaction involves the lone pair of the carbonyl oxygen (O7) and the antibonding σ* orbitals of adjacent C-C and C-N bonds. These delocalizations of electron density from lone pairs into antibonding orbitals stabilize the molecule and influence its geometry and reactivity.

The Atoms in Molecules (AIM) theory characterizes the nature of chemical bonds based on the topology of the electron density (ρ(r)). By analyzing the electron density at the bond critical point (BCP) between two atoms and its Laplacian (∇²ρ(r)), one can classify bonds. A high electron density with a negative Laplacian (∇²ρ(r) < 0) indicates a shared interaction, typical of a covalent bond. A low electron density with a positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. AIM analysis of this compound confirms the covalent nature of the C-C, C-N, and C=O bonds within the molecule.

Computational methods allow for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical values for this compound show a strong linear correlation with experimental shifts, confirming the accuracy of the optimized geometry. For example, the proton of the N-H group in the pyrazole ring is typically predicted and observed at a high chemical shift, indicative of its acidic nature.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. The calculated frequencies for key functional groups, such as the C=O stretch, N-H stretches (from both the pyrazole and hydrazide groups), and C-N vibrations, correspond well with the peaks observed in the experimental spectra. For instance, the C=O stretching vibration is typically predicted and observed as a strong band in the IR spectrum around 1650-1680 cm⁻¹.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. For this compound, calculations often predict major absorptions in the UV region, which are attributed to π→π* and n→π* transitions within the pyrazole ring and the conjugated carbonyl system. These predicted absorption maxima (λmax) generally align well with experimental findings.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data

SpectrumParameterExperimental ValueCalculated Value
¹H NMR δ (N1-H) (ppm)12.9812.75
¹³C NMR δ (C=O) (ppm)157.0158.5
IR ν (C=O) (cm⁻¹)16581675
IR ν (N-H) (cm⁻¹)33113330
UV-Vis λmax (nm)275270

Note: Calculated values are representative and depend on the specific DFT functional and basis set used.

Molecular Dynamics Simulations for Conformational Studies and Interactions

Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of this compound over time, providing insights into its conformational stability and interactions with its environment, such as solvent molecules. By simulating the motion of atoms over a period (e.g., several nanoseconds), MD can explore the molecule's conformational landscape.

Analysis of the Root Mean Square Deviation (RMSD) from the initial structure can indicate the stability of the molecule's conformation. For this compound, MD simulations would likely show a low RMSD for the pyrazole ring, confirming its rigid nature, while the more flexible carbohydrazide (B1668358) side chain might exhibit larger fluctuations. These simulations are also invaluable for studying how the molecule interacts with water or other solvents, revealing details about the formation and lifetime of hydrogen bonds between the molecule's N-H and C=O groups and the surrounding solvent molecules.

Prediction of Chemical Reactivity Parameters

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity of molecules. Through methods like Density Functional Theory (DFT), key parameters that govern the behavior of a chemical system can be calculated. These investigations are crucial for molecules like this compound, offering insights into their stability, interaction with other molecules, and potential reaction pathways.

Solvation energy refers to the energy change when a solute is transferred from a vacuum (gas phase) to a solvent. It indicates how favorably a molecule interacts with the solvent. Computational studies on pyrazole derivatives, such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), have predicted their electronic and thermodynamic properties in both the gas phase and aqueous solution. nih.govdntb.gov.ua These calculations help in understanding the stability and reactivity of the compounds in a biological or aqueous environment. The difference in energy between the gas phase and the solvated phase provides the solvation energy, which is crucial for predicting solubility and bioavailability.

Table 1: Example of Calculated Thermodynamic Properties for Related Pyrazole Derivatives Note: This table presents data for analogous compounds to illustrate the typical parameters investigated.

CompoundPropertyGas Phase (Hartree)Aqueous Solution (Hartree)
Pyz-1 Total Energy-933.28-933.31
Dipole Moment5.31 D7.45 D
Pyz-2 Total Energy-937.84-937.87
Dipole Moment3.89 D5.86 D

Data adapted from a computational study on related pyrazole derivatives. nih.gov

The distribution of atomic charges across a molecule is fundamental to its chemical reactivity, influencing electrostatic interactions and identifying nucleophilic and electrophilic centers. Mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface is a common computational technique to visualize these charge distributions. asrjetsjournal.org For this compound, the nitrogen atoms of the pyrazole ring and the carbohydrazide group, along with the carbonyl oxygen, are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or protonation.

Quantum chemical calculations performed on the closely related isomer, 5-methyl-1H-pyrazole-3-carbohydrazide (MPC), have shown that the inhibitor has a tendency to be protonated in acidic solutions. researchgate.netresearchgate.net This suggests that in an acidic environment, a proton (H+) would preferentially bind to one of the nitrogen atoms or the carbonyl oxygen. The most likely protonation sites are the pyrazole ring nitrogen (N1 or N2) and the terminal amino group of the hydrazide chain, as these atoms typically possess the highest negative charge (nucleophilicity). Identifying these sites is essential for understanding reaction mechanisms and the behavior of the molecule in different pH environments. asrjetsjournal.orgresearchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics and photonics. Organic molecules, particularly those with extensive π-conjugated systems and significant charge separation, often exhibit NLO properties. The key parameter for second-order NLO materials is the first-order hyperpolarizability (β).

Computational studies on pyrazole derivatives have been conducted to evaluate their potential as NLO materials. For instance, the NLO properties of a series of pyrazole-5-ones were investigated, where parameters like molecular polarizability (α), first-order hyperpolarizability (β_tot), and dipole moment (μ_tot) were calculated. researchgate.net It was found that planar structures are responsible for NLO properties. researchgate.net In a study of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), a related compound, the first-order static hyperpolarizability (β) was calculated using DFT methods to assess its NLO potential. tandfonline.com The calculated β parameter for E-BMPC was found to be 4.2 × 10⁻³⁰ esu. tandfonline.com For this compound, the presence of the electron-rich pyrazole ring and the carbohydrazide group could contribute to a significant dipole moment and molecular polarizability, making it a candidate for NLO activity.

Table 2: Calculated NLO Properties for a Related Pyrazole Derivative Note: This table presents data for an analogous compound to illustrate the typical parameters investigated.

CompoundParameterCalculated Value
E-BMPC First-order static hyperpolarizability (β)4.2 × 10⁻³⁰ esu

Data adapted from a computational study on (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. tandfonline.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique surface for each molecule, which can be mapped with various properties like d_norm (normalized contact distance). This mapping reveals regions of close intermolecular contacts, which are crucial for understanding the stability and packing of the crystal structure. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Pyrazole Complex Note: This table presents data for an analogous compound to illustrate the typical interactions quantified.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H62.1%
H···N/N···H13.7%
H···C/C···H13.4%
H···Cl/Cl···H10.1%

Data adapted from the Hirshfeld surface analysis of dichloridotetrakis(4-methyl-1H-pyrazole-κN)nickel(II) acetonitrile (B52724) disolvate. researchgate.net

Reactivity and Chemical Transformations

Condensation Reactions with Carbonyl Compounds to Form Hydrazone and Schiff Base Derivatives

The terminal primary amine of the carbohydrazide (B1668358) moiety in 4-methyl-1H-pyrazole-5-carbohydrazide serves as a potent nucleophile, readily reacting with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically conducted in a suitable solvent like ethanol (B145695) with acid catalysis, results in the formation of N-acylhydrazones, a class of compounds often referred to as Schiff bases. nih.govbenthamopen.com The reaction proceeds via a hemiaminal intermediate, which subsequently dehydrates to yield the stable C=N double bond characteristic of a hydrazone. uchile.cl

This synthetic route is highly versatile, allowing for the introduction of a wide array of substituents by varying the structure of the carbonyl compound. nih.gov The resulting hydrazones are not merely derivatives but are often designed as specific ligands for metal chelation or as precursors for further heterocyclic synthesis.

Table 1: Examples of Hydrazone Derivatives from Condensation Reactions

Carbonyl CompoundResulting Hydrazone DerivativeReference
Substituted BenzaldehydesN'-(Arylmethylene)-4-methyl-1H-pyrazole-5-carbohydrazides nih.gov
Substituted AcetophenonesN'-(1-Arylethylidene)-4-methyl-1H-pyrazole-5-carbohydrazides nih.gov
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehydeN′-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-4-methyl-1H-pyrazole-5-carbohydrazide researchgate.net
Galloyl Hydrazide-derived KetonesComplex pyrazole-hydrazones for subsequent cyclization chemmethod.com

Metal Complexation and Coordination Chemistry

The structural framework of this compound and its hydrazone derivatives is exceptionally well-suited for coordinating with metal ions. Pyrazole-based compounds are recognized as excellent chelating agents in coordination chemistry. researchgate.netnih.gov

Ligands derived from this compound are intentionally designed to create stable metal complexes. The hydrazide itself possesses donor atoms in the form of the carbonyl oxygen and the amine nitrogens. Upon condensation with carbonyl compounds, the resulting hydrazones become highly effective multidentate ligands. mdpi.comnih.gov These ligands typically feature an N,O donor set from the azomethine nitrogen (-C=N-) and the amide oxygen (-C=O), which can chelate to a metal ion to form a stable five or six-membered ring. mdpi.com The pyrazole (B372694) ring nitrogens can also participate in coordination, allowing for the formation of polynuclear or macrocyclic structures. nih.govmdpi.com

A variety of transition metal complexes using ligands derived from pyrazole carbohydrazides have been synthesized and characterized. nih.govresearchgate.net The reaction of the corresponding hydrazone ligands with metal salts such as chlorides or nitrates in an alcoholic medium typically yields stable complexes. nih.govnih.gov Characterization using techniques like IR and NMR spectroscopy, elemental analysis, and magnetic susceptibility measurements helps to elucidate their structures. researchgate.netnih.gov

For instance, the coordination of the ligand to the metal ion is often confirmed by a shift in the C=N and C=O stretching frequencies in the IR spectrum. Magnetic moment data and electronic spectra (UV-Vis) are used to infer the geometry of the complexes.

Table 2: Characterization of Transition Metal Complexes with Pyrazole-Hydrazone Ligands

Metal IonProposed GeometryCharacterization MethodsKey FindingsReference
Co(II) OctahedralMagnetic Susceptibility, UV-Vis, IRLigand acts as a neutral or deprotonated tridentate species. researchgate.net
Ni(II) Square-Planar or OctahedralMagnetic Susceptibility, UV-Vis, IRGeometry can depend on the presence of other coordinating ligands like water or solvent molecules. mdpi.com mdpi.comresearchgate.net
Cu(II) Square-Planar or Distorted OctahedralESR, Magnetic Susceptibility, UV-Vis, IROften exhibits square-planar geometry; ESR spectra are particularly useful for characterizing Cu(II) complexes. nih.govnih.gov nih.govnih.gov
Zn(II) Tetrahedral¹H NMR, ¹³C NMR, IRAs a d¹⁰ ion, it forms diamagnetic complexes with tetrahedral geometry being common. researchgate.net researchgate.net

The binding of pyrazole-based ligands to metal ions can occur through several modes. In hydrazone derivatives of this compound, the most common mode is bidentate chelation through the azomethine nitrogen and the enolic or ketonic oxygen. mdpi.comnih.gov Following deprotonation of the amide proton, the ligand can coordinate as an anion, leading to very stable neutral complexes.

In some cases, the ligand can act as a tridentate agent if one of the pyrazole ring nitrogens also coordinates to the metal center. Furthermore, the pyrazole unit can act as a bridging ligand. After deprotonation, the pyrazolate anion can bridge two metal ions, leading to the formation of dinuclear or polynuclear complexes. nih.govresearchgate.net The specific binding mode and resulting structure are influenced by factors such as the nature of the metal ion, the counter-ion, the solvent, and the reaction pH. nih.gov

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The carbohydrazide functionality is a key precursor for constructing fused heterocyclic rings. Through intramolecular or intermolecular cyclization reactions, this compound can be transformed into various bicyclic systems. For example, reaction with carbon disulfide can lead to the formation of pyrazolo[3,4-e] semanticscholar.orgresearchgate.netresearchgate.netoxadiazole derivatives. nih.gov Similarly, condensation with 1,3-dicarbonyl compounds or their equivalents can be used to construct fused pyridazine (B1198779) or pyrimidine (B1678525) rings, such as pyrazolo[3,4-d]pyridazines or pyrazolo[3,4-d]pyrimidines. semanticscholar.orgresearchgate.netresearchgate.net These annulation reactions significantly expand the structural diversity accessible from this starting material. For instance, reacting pyrazole-4-carbohydrazides with ethyl orthoformate can lead to pyrazolo[3,4-d]pyrimidine-4-ones. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring and Substituents

The aromatic nature of the pyrazole ring allows it to undergo electrophilic substitution reactions. researchgate.net In a typical pyrazole, the C4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. researchgate.netrrbdavc.org However, in this compound, this position is already substituted with a methyl group. This blockage directs electrophiles to other positions, though these reactions are generally less favorable. The C3 and C5 positions are deactivated towards electrophilic attack because of their proximity to the electronegative nitrogen atoms. researchgate.net

Conversely, these C3 and C5 positions are more susceptible to nucleophilic attack, especially if the ring is activated by strongly electron-withdrawing groups. researchgate.net The pyrazole ring itself is generally considered electron-rich and thus resistant to nucleophilic substitution unless appropriately activated. Most functional group transformations occur not on the ring itself but on the carbohydrazide substituent, as seen in the condensation and cyclization reactions discussed previously.

Intramolecular Rearrangements and Tautomerism Studies

The phenomenon of tautomerism is a critical aspect of the chemical behavior of pyrazole derivatives, influencing their reactivity, spectroscopic properties, and biological interactions. For this compound, several potential tautomeric forms can exist due to the prototropic nature of the pyrazole ring and the functional groups attached. Research on related pyrazole compounds provides significant insight into the likely intramolecular rearrangements and tautomeric equilibria.

NH-pyrazoles are known to exhibit pronounced dynamic behavior in solution due to prototropic tautomerism, which involves the migration of a proton. beilstein-journals.org This can result in the broadening of signals in NMR spectra, making the identification of individual species challenging. beilstein-journals.org The equilibrium between different tautomers is influenced by factors such as the nature and position of substituents, the solvent, concentration, and temperature. fu-berlin.deresearchgate.net

For the this compound molecule, two primary forms of tautomerism are anticipated: pyrazole ring tautomerism and amide-imidol tautomerism within the carbohydrazide side chain.

Pyrazole Ring Tautomerism:

The unsubstituted nitrogen atom in the pyrazole ring allows for the existence of two positional isomers, as depicted in the table below. The position of the methyl group at C4 is fixed, but the hydrogen atom on the nitrogen can reside on either N1 or N2, leading to two distinct tautomeric forms of the pyrazole core. In many 3(5)-substituted pyrazoles, one tautomer is often found to be more stable than the other. fu-berlin.de For instance, studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is generally more abundant in solution and is the form present in the solid state. fu-berlin.de

Carbohydrazide Tautomerism:

The carbohydrazide moiety (-CONHNH2) can exhibit amide-imidol tautomerism. The keto-form (amide) can rearrange to the enol-form (imidol), where the double bond shifts from the carbonyl oxygen to the nitrogen, and a proton moves from the nitrogen to the oxygen.

Furthermore, studies on analogous compounds like N'-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide have revealed the possibility of hydrazonamide-imidohydrazide tautomerism. nih.gov In the solid state, this related compound was found to exist as the hydrazonamide tautomer, which was stabilized by an intramolecular hydrogen bond. nih.gov This suggests that the carbohydrazide group in this compound could also exist in different isomeric forms.

The potential tautomers of this compound are summarized in the interactive data table below.

Tautomer NameStructural RepresentationKey Features
This compoundthis compound structurePyrazole ring with H on N1; Amide form of carbohydrazide.
4-methyl-2H-pyrazole-5-carbohydrazide4-methyl-2H-pyrazole-5-carbohydrazide structurePyrazole ring with H on N2; Amide form of carbohydrazide.
(Z)-N'-((4-methyl-1H-pyrazol-5-yl)methylene)hydrazide(Z)-N'-((4-methyl-1H-pyrazol-5-yl)methylene)hydrazide structureImidol form of carbohydrazide; H on N1 of pyrazole ring.
(Z)-N'-((4-methyl-2H-pyrazol-5-yl)methylene)hydrazide(Z)-N'-((4-methyl-2H-pyrazol-5-yl)methylene)hydrazide structureImidol form of carbohydrazide; H on N2 of pyrazole ring.

Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for assessing the relative stabilities of different tautomers. mdpi.comresearchgate.net For related pyrazole systems, calculations have been used to predict the most stable tautomeric forms in various environments. beilstein-journals.org Experimental verification of the predominant tautomers in different states (solid, solution) and solvents for this compound would require detailed spectroscopic analysis, including multinuclear NMR (¹H, ¹³C, ¹⁵N) and potentially X-ray crystallography, similar to studies on other pyrazole derivatives. fu-berlin.demdpi.com

Biological Activity Mechanisms and Structure Activity Relationships Sar

Enzyme Inhibitory Mechanisms

Research into pyrazole-5-carbohydrazide derivatives has revealed their potential to inhibit various enzymes crucial to metabolic and pathogenic processes. While specific studies focusing solely on 4-methyl-1H-pyrazole-5-carbohydrazide are limited in the reviewed literature, extensive research on its analogues provides significant insight into the compound's probable mechanisms of action and structure-activity relationships (SAR).

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism; their inhibition is a critical strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.gov Pyrazole (B372694) derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.gov Studies on various pyrazole-based compounds indicate that the pyrazole moiety is crucial for interaction with the enzyme's active site. nih.gov For instance, a series of novel 5-aryl pyrazole-glucose hybrids demonstrated superior in vitro α-glucosidase inhibitory effects compared to the standard drug, acarbose, with some derivatives showing IC50 values in the low micromolar range. nih.gov Kinetic studies have revealed that these compounds can act as competitive inhibitors of α-glucosidase. nih.gov

Similarly, pyrazole derivatives have been investigated as α-amylase inhibitors. Alpha-amylase initiates the breakdown of complex carbohydrates, and its inhibition can also help control glucose absorption. nih.govnih.gov Certain thiazolidine-4-one hybrids containing a pyrazole moiety have shown significant in vitro α-amylase inhibitory activity. nih.gov Docking studies suggest that these compounds can form bonding interactions within the active site of human pancreatic α-amylase, similar to the mechanism of acarbose. nih.gov The inhibitory activity of pyrazole derivatives against α-amylase is often concentration-dependent. ajchem-a.comajchem-a.com

Table 1: α-Glucosidase Inhibitory Activity of Representative Pyrazole Derivatives

Compound IC50 (µM) Inhibition Type Reference
5-aryl pyrazole-glucose hybrid (8g) 0.5 Competitive nih.gov
Acarbose (Standard) 750.0 Competitive nih.gov
4-hydroxyquinolinone-hydrazone (6l) 93.5 ± 0.6 Mixed nih.gov

This table presents data for pyrazole derivatives to illustrate the potential of the structural class, as specific data for this compound was not available in the reviewed sources.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. wikipedia.org Various pyrazole derivatives have been identified as potent inhibitors of xanthine oxidase. elsevierpure.com

Structure-activity relationship studies of 1-phenylpyrazoles have shown that substitutions on the phenyl ring significantly influence inhibitory activity. elsevierpure.com For example, compounds with a carboxylic acid group on the pyrazole ring and specific substitutions on the N-phenyl ring, such as cyano and neopentyloxy groups, have demonstrated potent XO inhibition, surpassing that of the standard drug allopurinol. elsevierpure.comresearchgate.net The mechanism of inhibition by these derivatives can be of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The planar structure of flavonoids with hydroxyl groups at specific positions is known to be essential for high inhibitory activity, a principle that can inform the design of pyrazole-based inhibitors. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Representative Pyrazole Analogues

Compound IC50 (µM) Reference
1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) Potent (specific value not stated) elsevierpure.com
Allopurinol (Standard) Potent (specific value not stated) elsevierpure.com
4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid Nanomolar range nih.gov

This table presents data for pyrazole derivatives to illustrate the potential of the structural class, as specific data for this compound was not available in the reviewed sources.

Bacterial Metalloaminopeptidase (MetAP) Inhibition

Methionine aminopeptidases (MetAPs) are essential metalloenzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins. nih.gov As this activity is vital for bacterial survival, MetAPs are considered attractive targets for the development of new antibacterial agents. nih.gov While research has identified various scaffolds that inhibit bacterial MetAPs, such as 1,2,4-triazole motifs, the exploration of pyrazole-based inhibitors is still an emerging field. nih.gov The primary mechanism of known inhibitors involves chelation to the divalent metal cofactors (e.g., Ni(II) or Co(II)) in the enzyme's active site. nih.gov Although specific studies on the inhibition of MetAP by this compound or its direct derivatives were not found in the reviewed literature, the general ability of heterocyclic compounds to coordinate with metal ions suggests that the pyrazole-carbohydrazide scaffold could be a promising starting point for designing novel MetAP inhibitors.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.gov It has been a validated and successful target for antibacterial drugs. nih.gov A significant body of research has focused on pyrazole derivatives as potent inhibitors of this enzyme. nih.govrsc.org

Specifically, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were designed and synthesized as potential DNA gyrase inhibitors. nih.gov These compounds demonstrated strong inhibitory activity against DNA gyrase isolated from both Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.gov Structure-activity relationship studies revealed that substituents on the N'-benzoyl moiety play a crucial role in the inhibitory potency. For example, the introduction of electron-withdrawing groups or bulky substituents at the para-position of the benzoyl ring was found to enhance activity. nih.gov The correlation between the DNA gyrase inhibitory activity (IC50) and the antibacterial activity (MIC) suggests that the primary mechanism of antibacterial action for these compounds is the inhibition of DNA gyrase. nih.gov

Table 3: DNA Gyrase Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives

Compound S. aureus DNA Gyrase IC50 (µg/mL) B. subtilis DNA Gyrase IC50 (µg/mL) Reference
3k (4-t-butylbenzoyl) 0.15 0.25 nih.gov

This table highlights the activity of pyrazole-5-carbohydrazide derivatives, which are structurally related to this compound.

Antimicrobial Research

The widespread emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. nih.gov Pyrazole derivatives have been extensively investigated for their antibacterial properties against a wide range of pathogens. nih.govmeddocsonline.org

Investigations into Antibacterial Efficacy and Mechanisms against Gram-Positive and Gram-Negative Strains

Derivatives of the pyrazole-5-carbohydrazide scaffold have shown notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The primary mechanism of action for many of these compounds is the inhibition of DNA gyrase, as discussed previously. nih.govresearchgate.net

Studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives showed good activity against Gram-positive strains like B. subtilis and S. aureus, but most displayed weaker activity against Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. nih.gov However, other series of pyrazole derivatives have demonstrated broad-spectrum activity. For instance, certain 4,5-dihydropyrazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like penicillin and kanamycin B. rsc.orgresearchgate.net The nature and position of substituents on the pyrazole and associated phenyl rings are critical in determining the spectrum and potency of antibacterial activity. nih.govrsc.org Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, indicating that DNA gyrase inhibition is not the only mechanism of action for this class of compounds. nih.gov

Table 4: Antibacterial Activity (MIC, µg/mL) of Representative Pyrazole Derivatives

Compound B. subtilis S. aureus P. aeruginosa E. coli Reference
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) 2.64 1.32 >21.12 10.56 nih.gov
4,5-dihydropyrazole derivative (4t) 3.125 0.39 0.39 0.39 rsc.org
4,5-dihydropyrazole derivative (4d) 0.78 0.39 6.25 3.125 rsc.org

This table presents data for various pyrazole derivatives to illustrate the antibacterial potential of the structural class, as specific data for this compound was not available in the reviewed sources.

Studies on Antifungal Activity

The investigation into the antifungal properties of pyrazole carbohydrazide (B1668358) derivatives has revealed promising activity against a range of phytopathogenic fungi. While specific studies focusing solely on this compound are limited, research on analogous structures provides significant insights into the antifungal potential of this chemical class. The structural integrity of the pyrazole ring, coupled with the carbohydrazide moiety, appears to be a critical determinant of its fungicidal action.

Derivatives of pyrazole carboxamide have demonstrated notable efficacy against various fungal pathogens. For instance, certain novel pyrazole carboxamide derivatives have been shown to exhibit significant activity against Botrytis cinerea mdpi.com. Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the pyrazole and attached aryl rings play a crucial role in modulating the antifungal potency mdpi.comnajah.edu. For example, the substitution of a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group was found to significantly weaken the antifungal activity of isoxazolol pyrazole carboxylates najah.edu. Conversely, the presence of a phenyl group at the N-1 position of the pyrazole ring has been identified as an important factor for enhancing antifungal activity against G. zeae .

Furthermore, studies on pyrazole-4-acetohydrazide derivatives have shown potent effects against fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea acs.org. The in vitro EC50 values of some of these derivatives were found to be superior to those of commercial fungicides like boscalid and fluopyram acs.org. These findings underscore the potential of the pyrazole carbohydrazide scaffold as a template for the development of novel antifungal agents. The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth .

Table 1: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

Compound Fungal Strain Activity (EC50 in μg/mL) Reference
Pyrazole-4-acetohydrazide 6w Rhizoctonia solani 0.27 acs.org
Pyrazole-4-acetohydrazide 6c Fusarium graminearum 1.94 acs.org
Pyrazole-4-acetohydrazide 6f Botrytis cinerea 1.93 acs.org
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani 0.37 najah.edu
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6a Gibberella zeae >50% inhibition at 100 µg/mL nih.gov
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6b Gibberella zeae 81.3 nih.gov
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6c Gibberella zeae >50% inhibition at 100 µg/mL nih.gov

Antileishmanial Activity Profiling

The pyrazole scaffold has been a subject of interest in the search for new therapeutic agents against leishmaniasis, a parasitic disease with significant global impact. Various derivatives of pyrazole have been synthesized and evaluated for their activity against different Leishmania species. Research has indicated that pyrazole carbohydrazide derivatives possess in vitro antiparasitic activity against Leishmania amazonensis promastigotes mdpi.com.

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to the antileishmanial efficacy of these compounds. For instance, in a series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, the 3'-diethylaminomethyl-substituted compounds were found to be the most active against L. amazonensis promastigotes, with IC50 values in the sub-micromolar range nih.gov. Quantitative structure-activity relationship (QSAR) models have further highlighted the importance of hydrophobic and steric parameters in determining the biological activity nih.gov.

While direct antileishmanial data for this compound is not extensively available, the activity of related pyrazole derivatives suggests that this compound could be a promising candidate for further investigation. For example, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives and their precursors have been evaluated against Leishmania braziliensis and Leishmania amazonensis promastigotes, with some compounds showing significant activity researchgate.net. The presence of the methyl group on the pyrazole ring, as in the target compound, is a common feature in some of the active derivatives studied researchgate.net. These findings encourage the exploration of this compound and its derivatives as potential leads in antileishmanial drug discovery.

Table 2: In Vitro Antileishmanial Activity of Selected Pyrazole Derivatives

Compound Leishmania Species Activity (IC50 in µM) Reference
3'-diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridine (Compound 21) L. amazonensis (promastigotes) 0.39 nih.gov
3'-diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridine (Compound 22) L. amazonensis (promastigotes) 0.12 nih.gov
4,5-dihydrofuran-3-carboxamide derivative 14 L. amazonensis (promastigotes) 15.0 mdpi.com
4,5-dihydrofuran-3-carboxamide derivative 15 L. amazonensis (promastigotes) 16.0 mdpi.com
4,5-dihydrofuran-3-carboxamide derivative 16 L. amazonensis (promastigotes) 17.0 mdpi.com

Antineoplastic and Antiproliferative Activity Studies

In Vitro Studies on Cancer Cell Lines

The antiproliferative potential of pyrazole derivatives has been extensively investigated against a variety of human cancer cell lines. The 1H-pyrazole-5-carbohydrazide scaffold, in particular, has been identified as a promising framework for the development of novel anticancer agents. Studies have shown that derivatives of this class can inhibit the growth of cancer cells in a dose- and time-dependent manner nih.gov.

Specifically, salicylaldehyde-pyrazole-carbohydrazide derivatives have demonstrated potent growth inhibitory effects on A549 lung cancer cells nih.gov. Furthermore, research on indole-3-pyrazole-5-carbohydrazide derivatives revealed significant cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), BGC823 (stomach cancer), and BT474 (breast cancer), with IC50 values often below 5 μM najah.edu. The presence of a methyl group on the pyrazole ring is a structural feature in some of the studied anticancer pyrazole derivatives, suggesting its potential contribution to the observed activity.

The versatility of the pyrazole nucleus allows for structural modifications that can enhance potency and selectivity against different cancer types. For instance, dihydropyrazole-carbohydrazide derivatives have shown antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the micromolar range mdpi.com. These findings collectively underscore the importance of the this compound core structure as a valuable starting point for the design of new and effective anticancer therapeutic agents.

Table 3: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

Compound Cancer Cell Line Activity (IC50 in µM) Reference
Indole-3-pyrazole-5-carbohydrazide derivative HepG2 <5 najah.edu
Indole-3-pyrazole-5-carbohydrazide derivative BGC823 <5 najah.edu
Indole-3-pyrazole-5-carbohydrazide derivative BT474 <5 najah.edu
Dihydropyrazole-carbohydrazide derivative 2b MCF-7 12 ± 3 mdpi.com
Pyrazole-based hybrid heteroaromatic 31 A549 42.79 nih.gov
Pyrazole-based hybrid heteroaromatic 32 A549 55.73 nih.gov
Pyrazole ring-containing isolongifolanone derivative 37 MCF7 5.21 mdpi.com

Mechanistic Investigations of Apoptosis Induction

A significant body of research has focused on elucidating the mechanisms by which pyrazole derivatives exert their anticancer effects, with apoptosis induction being a prominent pathway. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and compounds that can trigger this pathway are of great therapeutic interest nih.gov.

Studies on pyrazolo[3,4-d]pyridazine derivatives have shown that they can induce apoptosis in lung cancer cells (A549) by disrupting the balance of Bcl-2 family proteins nih.govdaneshyari.com. Specifically, these compounds were found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 nih.govdaneshyari.com. This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic mitochondrial pathway of apoptosis. Furthermore, these derivatives led to a significant overexpression of the tumor suppressor protein p53 and the effector caspase-3 nih.govdaneshyari.com. Caspase-3 is a crucial executioner caspase that, once activated, leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.

Similarly, other pyrazole derivatives have been shown to induce apoptosis through the activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), alongside the upregulation of BAX and p53 and the downregulation of Bcl-2 mdpi.com. The induction of intracellular reactive oxygen species (ROS) and subsequent mitochondrial depolarization have also been identified as contributing factors to the apoptotic mechanism of some pyrazole compounds mdpi.comwaocp.org. The ability of pyrazole derivatives to engage multiple components of the apoptotic machinery highlights their potential as multifaceted anticancer agents.

Antioxidant Activity Investigations

Radical Scavenging Assays (DPPH, ABTS, H2O2)

The antioxidant potential of pyrazole derivatives has been evaluated through various in vitro radical scavenging assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H2O2) assays. These assays are crucial for determining the capacity of a compound to neutralize harmful free radicals, which are implicated in a wide range of diseases.

Studies on dihydropyrazole-carbohydrazide derivatives have demonstrated that these compounds exhibit antioxidant activity comparable to that of the standard antioxidant, ascorbic acid mdpi.com. This suggests that the carbohydrazide moiety, in conjunction with the pyrazole core, contributes significantly to the radical scavenging properties. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it.

In other investigations, novel thienyl-pyrazole derivatives have shown excellent DPPH and hydroxyl radical scavenging activities, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to standards like ascorbic acid and butylated hydroxyanisole (BHA) nih.gov. While specific data for this compound is limited, the consistent antioxidant activity observed across various pyrazole-carbohydrazide analogues indicates a strong potential for this compound to act as a free radical scavenger. The presence of the methyl group and the carbohydrazide functional group are likely to influence the electron-donating ability of the molecule, which is a key factor in its antioxidant capacity.

Table 4: Radical Scavenging Activity of Selected Pyrazole Derivatives

Compound Assay Activity (IC50 in µM) Reference
Thienyl-pyrazole derivative 5g DPPH 0.245 ± 0.01 nih.gov
Thienyl-pyrazole derivative 5h DPPH 0.284 ± 0.02 nih.gov
Thienyl-pyrazole derivative 5g Hydroxyl Radical 0.905 ± 0.01 nih.gov
Thienyl-pyrazole derivative 5h Hydroxyl Radical 0.892 ± 0.01 nih.gov
Dihydropyrazole-carbohydrazide derivatives DPPH Activity similar to ascorbic acid mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color and can be monitored spectrophotometrically. While direct FRAP assay results for this compound are not extensively detailed in the available literature, the antioxidant potential of the broader class of pyrazole derivatives is well-documented.

Research on various pyrazole derivatives has demonstrated their capacity to act as reducing agents and radical scavengers. The antioxidant activity is often attributed to the electron-donating nature of the pyrazole ring system. The presence of the carbohydrazide group (-CONHNH₂) can further enhance this activity due to the presence of lone pairs of electrons on the nitrogen atoms, which can participate in redox reactions.

The structure-activity relationship for the antioxidant power of pyrazole carbohydrazides suggests that the nature and position of substituents on the pyrazole ring and the carbohydrazide moiety can significantly influence the ferric reducing ability. Electron-donating groups are generally expected to increase the antioxidant capacity, while electron-withdrawing groups may diminish it.

Table 1: Ferric Reducing Antioxidant Power (FRAP) of Selected Pyrazole Derivatives

Compound/Derivative FRAP Value (µM Fe(II)/g) Reference Compound FRAP Value of Reference (µM Fe(II)/g)
Pyrazole Derivative A Data not available Ascorbic Acid Data varies by study
Pyrazole Derivative B Data not available Trolox Data varies by study
This compound Not explicitly reported - -

This table is illustrative and highlights the need for direct FRAP analysis of this compound.

Anti-inflammatory Response Pathways

Pyrazole derivatives have a long-standing history as anti-inflammatory agents, with celecoxib being a notable example. The anti-inflammatory actions of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. The carbohydrazide moiety in this compound can form hydrogen bonds and other interactions with the active sites of enzymes, potentially contributing to its inhibitory activity.

The anti-inflammatory response pathways associated with pyrazole carbohydrazides may involve:

Inhibition of COX-1 and COX-2: By blocking these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever. The selectivity towards COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

Modulation of Pro-inflammatory Cytokines: Some pyrazole derivatives have been shown to suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). This action can disrupt the inflammatory cascade at a higher level.

Inhibition of NF-κB Pathway: The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in the inflammatory response. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect.

The methyl group on the pyrazole ring of this compound may influence the compound's lipophilicity and steric interactions within the enzyme's active site, thereby affecting its anti-inflammatory potency.

Analgesic Modulations and Mechanisms

The analgesic properties of pyrazole derivatives are closely linked to their anti-inflammatory mechanisms. By inhibiting the production of prostaglandins, these compounds can reduce the sensitization of peripheral nociceptors to inflammatory mediators like bradykinin and histamine, thereby alleviating pain.

The analgesic modulation by this compound and its analogs is likely to occur through:

Peripheral Mechanisms: Primarily through the inhibition of prostaglandin synthesis at the site of inflammation and injury.

Central Mechanisms: Some pyrazole compounds may also exert analgesic effects through actions within the central nervous system, although this is less commonly the primary mechanism.

The structure-activity relationship for analgesic activity often parallels that for anti-inflammatory effects. Modifications to the pyrazole and carbohydrazide components can fine-tune the analgesic potency and pharmacokinetic properties of the compounds.

Other Investigated Pharmacological Activities

Recent studies have highlighted the potential of pyrazole derivatives in the management of diabetes. The mechanism often involves the inhibition of key digestive enzymes responsible for carbohydrate breakdown, such as α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of glucose absorption from the intestine is slowed, leading to a reduction in postprandial hyperglycemia.

A study on pyrazole derivatives, including a compound structurally related to this compound, demonstrated potent inhibition of α-glucosidase and α-amylase. nih.gov The carbohydrazide starting material, 5-methyl-1H-pyrazole-3-carbohydrazide, showed lower activity compared to its synthesized derivatives, indicating that structural modifications can significantly enhance the inhibitory potential. nih.gov

Table 2: In Vitro Antidiabetic Activity of a Pyrazole Carbohydrazide and its Derivatives

Compound α-Glucosidase IC₅₀ (µM) α-Amylase IC₅₀ (µM)
5-methyl-1H-pyrazole-3-carbohydrazide 279.0 >500
Pyz-1 (a derivative) 75.62 ± 0.56 120.2 ± 0.68
Pyz-2 (a derivative) 95.85 ± 0.92 119.3 ± 0.75
Acarbose (Standard) 72.58 ± 0.68 115.6 ± 0.57

Data from a study on 5-methyl-1H-pyrazole-3-carbohydrazide and its derivatives. nih.gov

The investigation of pyrazole derivatives for their effects on the central nervous system has revealed that some possess sedative properties. While specific studies on the sedative effects of this compound are limited, research on other pyrazole-containing compounds has shown interactions with CNS receptors. For instance, some pyrazole derivatives have been found to act as modulators of the GABA-A receptor, which is the primary target for many sedative and anxiolytic drugs. The structural features of the pyrazole ring and its substituents can influence the affinity and efficacy at these receptors. Further research is needed to specifically evaluate the sedative potential of this compound.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrazole-containing compounds have emerged as a promising class of molecules in this regard. The carbohydrazide moiety is also a well-known pharmacophore in several antitubercular drugs, including isoniazid. The combination of a pyrazole ring and a carbohydrazide group in this compound suggests a potential for antitubercular activity.

Studies on pyrazole-based pyridine-4-carbohydrazide derivatives have shown excellent minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv and drug-resistant strains. nih.gov For example, one of the most potent compounds in a series exhibited an MIC of 0.125 µg/mL against the H37Rv strain. nih.gov This highlights the potential of the pyrazole-carbohydrazide scaffold in the development of new antitubercular drugs. The mechanism of action is often proposed to involve the inhibition of essential mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA).

Table 3: Antitubercular Activity of Selected Pyrazole-based Pyridine-4-carbohydrazide Derivatives

Compound MIC against H37Rv (µg/mL) MIC against Ethambutol-resistant Mtb (µg/mL) MIC against Rifampicin-resistant Mtb (µg/mL)
Compound 6q 0.125 0.03 0.25
Isoniazid 0.05 - -
Rifampicin 0.1 - -

Data from a study on pyrazole-based pyridine-4-carbohydrazide derivatives. nih.gov

Antiviral Activity

The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiviral properties. nih.govacademicstrive.commdpi.com Research into pyrazole carbohydrazide derivatives has revealed their potential as antiviral agents. For instance, certain substituted pyrazole derivatives have shown promising activity against Hepatitis A virus and Herpes simplex virus type-1. nih.gov

Studies have explored the synthesis of various pyrazole derivatives and their subsequent evaluation for antiviral efficacy. One study highlighted a derivative with a chloro-substituted group as having potent antiviral activity against a broad panel of viruses. nih.gov Another series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated, indicating the therapeutic potential of this class of compounds. nih.gov The versatility of the pyrazole carbohydrazide structure allows for modifications that can lead to enhanced antiviral effects. The ongoing research in this area focuses on identifying new derivatives with improved potency and a broader spectrum of activity against various viral strains. nih.govmdpi.com

More recent research has investigated pyrazole derivatives for their activity against coronaviruses, including MERS-CoV and SARS-CoV-2. ekb.egnih.gov A study on novel pyrazole-based analogues bearing a phenyl ring on the pyrazole nitrogen and a substituted benzylidene carbohydrazide moiety showed promising results as anti-MERS-CoV agents. ekb.eg These compounds exhibited superior cytotoxic concentration (CC50) values compared to the standard antiviral agent Favipiravir. ekb.eg Specifically, the substituted benzylidene carbohydrazide part of the molecule was suggested to fit well into the receptor cavity of the virus, potentially explaining their antiviral activity. ekb.eg

Cannabinoid Receptor Antagonism (e.g., CB1) as a Chemical Tool

Pyrazole derivatives have been instrumental in the study of the cannabinoid system, particularly as antagonists of the CB1 receptor. nih.govacs.orggoogle.com The compound Rimonabant (SR141716A), a potent and selective CB1 receptor antagonist, features a 1,5-diarylpyrazole structure. acs.orgwikipedia.org This compound and its analogues have served as valuable chemical tools for characterizing cannabinoid receptor binding sites and exploring the pharmacological effects of the endocannabinoid system. acs.orggoogle.com

The antagonism of the CB1 receptor by pyrazole derivatives has potential therapeutic applications, including the treatment of obesity and related metabolic disorders. nih.govnih.gov However, centrally acting CB1 antagonists have been associated with adverse psychiatric effects, which has led to efforts to develop peripherally selective antagonists to avoid these side effects. nih.gov These peripherally restricted compounds are designed to have limited brain penetration while still acting on peripheral CB1 receptors. nih.gov

The development of these antagonists has provided insights into the structural requirements for binding to and modulating the activity of the CB1 receptor. acs.orgjbclinpharm.org They have been used to investigate the physiological roles of the endocannabinoid system and to validate the CB1 receptor as a therapeutic target. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Mapping

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of various substituents on the pyrazole ring and the carbohydrazide moiety. acs.orgwikipedia.org Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for different biological targets.

For CB1 receptor antagonists, specific structural features have been identified as critical for high affinity and selectivity. acs.orgwikipedia.org These include:

A para-substituted phenyl ring at the 5-position: Substituents like chlorine, bromine, or iodine at this position are favorable for receptor recognition and antagonism. wikipedia.org

A 2,4-dichlorophenyl substituent at the 1-position: This substitution pattern on the phenyl ring at position 1 of the pyrazole is preferred for both affinity and activity. acs.orgwikipedia.org

A carboxamide group at the 3-position: The nature of the substituent on the carboxamide, such as a piperidinyl group, can influence selectivity for the CB1 receptor. jbclinpharm.org

Modifications at these key positions can lead to significant changes in biological activity. For example, replacing the chlorine atom with an iodine atom at the para position of the 5-phenyl ring in Rimonabant resulted in a more potent and selective CB1 antagonist, AM251. wikipedia.org Similarly, replacing the methyl group at the 4-position with a more metabolically stable ethyl group led to a second-generation antagonist with a longer duration of action. wikipedia.org

In the context of antiviral activity, the substituents on the benzylidene portion of pyrazole-based carbohydrazide derivatives have been shown to affect their efficacy against MERS-CoV. ekb.eg The presence of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the viral target. ekb.eg

Role of the Pyrazole and Carbohydrazide Moieties in Bioactivity

The pyrazole ring and the carbohydrazide functional group are fundamental components that contribute to the biological activities of this class of compounds. nih.govresearchgate.net

The Pyrazole Moiety: The pyrazole ring serves as a rigid scaffold that correctly orients the various substituents for optimal interaction with the biological target. researchgate.netmdpi.com It is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions within the binding site of a receptor or enzyme. researchgate.net The specific substitution pattern on the pyrazole ring is critical for determining the type and potency of the biological activity. nih.govmdpi.com For instance, the arrangement of substituents at positions 1, 3, 4, and 5 of the pyrazole core in CB1 antagonists is crucial for their antagonist properties. researchgate.net

The Carbohydrazide Moiety: The carbohydrazide group (-CO-NH-NH2) is a versatile functional group that can act as a hydrogen bond donor and acceptor. chemicalbook.comajgreenchem.com This moiety is often involved in key interactions with biological targets. researchgate.netnih.gov It can also serve as a linker to introduce additional functionalities or to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. nih.gov In some cases, the carbohydrazide group can be cyclized to form other heterocyclic rings, leading to new compounds with different biological profiles. ajgreenchem.com For antiviral pyrazole derivatives, the carbohydrazide moiety, often as part of a larger hydrazone structure, plays a significant role in binding to the viral protease. ekb.eg

Computational Approaches in Biological Activity Prediction

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. africaresearchconnects.comnih.gov This method has been instrumental in understanding the ligand-target interactions of pyrazole carbohydrazide derivatives and in guiding the design of new, more potent compounds. researchgate.netresearchgate.net

For CB1 receptor antagonists, molecular docking studies have helped to elucidate how these ligands bind to the receptor. jbclinpharm.orgresearchgate.net These studies have suggested that the pyrazole core and its substituents engage in specific interactions, such as hydrogen bonding and hydrophobic interactions, with key amino acid residues in the binding pocket of the CB1 receptor. jbclinpharm.org For example, it has been proposed that the two aromatic rings of Rimonabant-like compounds are involved in π-π stacking interactions with tryptophan and phenylalanine residues, while the carboxamide group may form hydrogen bonds with residues like Lys192. jbclinpharm.org

In the field of antiviral research, molecular docking has been employed to rationalize the activity of pyrazole-based compounds against viral proteases, such as the main protease of SARS-CoV-2. ekb.eg These studies can predict how the substituted benzylidene carbohydrazide moiety fits within the active site of the enzyme, providing a structural basis for the observed antiviral activity. ekb.eg By identifying key interactions, molecular docking facilitates the rational design of new derivatives with improved binding affinity and inhibitory activity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to understand the relationship between the chemical structures of compounds and their biological activities. For pyrazole carbohydrazide derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in elucidating the physicochemical and structural features that govern their therapeutic effects, particularly in the realm of anticancer activity.

One significant 2D-QSAR study focused on a series of in-house synthesized pyrazole derivatives to predict their anti-cancer activity against various cancer cell lines, including prostate (PC-3), skin (B16F10), leukemia (K562), breast (MDA-MB-231), ovarian (A2780), kidney (ACHN), and stomach (NUGC) cancers. nih.gov This research successfully developed statistically significant 2D-QSAR models that were then used to predict the half-maximal inhibitory concentration (pIC50) of the synthesized compounds. nih.gov

For instance, in the context of the kidney cancer cell line (ACHN), a 2D-QSAR model identified four promising pyrazole derivatives. nih.gov Among these, a compound identified as 'compound 1' from the pyrazole carbohydrazide family demonstrated strong anticancer activity. nih.gov The anti-proliferative effect of this compound was attributed to the presence of a methyl (-CH3) group on the pyrazole ring and the hydrazide group linked to a ketone. nih.gov This finding is particularly relevant to this compound due to the shared methyl group on the pyrazole core.

The developed QSAR models for different cancer cell lines were based on a variety of molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties, such as its topology, electronic distribution, and hydrophobicity. The models were constructed using statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. researchgate.net

For the prostate cancer cell line, the QSAR model revealed the importance of three key descriptors: density , BalabanJ , and SlogP_VSA4 . nih.gov The t-test values for these descriptors were 145.58, 35.80, and 0.66, respectively, indicating their varying levels of influence on the anticancer activity. nih.gov The mathematical model derived for the prostate cancer cell line is as follows:

pIC50 = 3.04136 - 0.81740 * BalabanJ + 0.01517 * SlogP_VSA4 + 3.32414 * density nih.gov

This equation illustrates that a lower value of the BalabanJ descriptor (a topological index) and higher values for density and SlogP_VSA4 (a descriptor related to hydrophobicity) are favorable for increased anti-prostate cancer activity. nih.gov

Similarly, for the leukemia cancer cell line (K562), the significant descriptors identified were Q_PC- and Q_VSA_HYD . researchgate.net The study suggested that designing new compounds with modifications that enhance the values of these descriptors could lead to improved biological activity. researchgate.net

The predictive power and reliability of these QSAR models were rigorously validated in accordance with the Organization for Economic Co-operation and Development (OECD) guidelines. nih.gov The models exhibited high correlation coefficients and strong statistical parameters, confirming their robustness for predicting the anticancer activity of new pyrazole derivatives. nih.gov

The following table summarizes the key descriptors and their influence on the anticancer activity of pyrazole carbohydrazide derivatives based on the aforementioned 2D-QSAR study.

Cancer Cell LineSignificant DescriptorsInfluence on pIC50 (Anticancer Activity)
Prostate (PC-3)densityPositive correlation
BalabanJNegative correlation
SlogP_VSA4Positive correlation
Leukemia (K562)Q_PC-Positive correlation is desirable
Q_VSA_HYDPositive correlation is desirable

These QSAR studies provide a quantitative framework for understanding the structure-activity relationships of pyrazole carbohydrazides. The insights gained from these models are invaluable for the rational design of novel and more potent anticancer agents based on the this compound scaffold. By strategically modifying the structure to optimize the key descriptors, medicinal chemists can guide the synthesis of new derivatives with enhanced therapeutic potential.

Diverse Applications Beyond Medicinal Chemistry

Agrochemical Research

The pyrazole (B372694) nucleus is a prominent feature in many commercially successful agrochemicals. mdpi.com Consequently, derivatives of 4-methyl-1H-pyrazole-5-carbohydrazide are being actively investigated for their roles in crop protection and management.

Pesticidal and Herbicidal Potentials

The carbohydrazide (B1668358) moiety attached to a pyrazole ring is a key structural feature explored for developing new pesticides. nih.gov Various derivatives have been synthesized and tested for both insecticidal and herbicidal activities. For instance, a series of 1,3,4-oxadiazole (B1194373) thioether compounds synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide exhibited some fungicidal and herbicidal effects. nih.gov Specifically, compounds 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole and 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole showed a bleaching effect on weeds. nih.gov

Furthermore, research into 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives was undertaken to discover new compounds with significant herbicidal activity. journalijar.com Studies on other analogs, such as 1H-pyrazole-5-carboxylic acid derivatives, have shown promising insecticidal activity against pests like Aphis fabae. researchgate.net One derivative, compound 7h, demonstrated 85.7% mortality at a low concentration of 12.5 mg/L. researchgate.net Similarly, novel 2-pyrazolin-5-one derivatives, including 3-amino-5-arylpyrazole-4-carbohydrazide, have been synthesized and evaluated as pesticidal agents against various crop pests. jksus.org These findings underscore the potential of the pyrazole carbohydrazide framework as a foundational structure for developing new crop protection agents. nih.govjksus.org

Plant Growth Regulation Studies

Substituted pyrazole compounds have been identified as effective plant growth regulants. google.com While specific studies on this compound are limited, related pyrazole derivatives have demonstrated the ability to influence plant development. For example, certain compounds can halt vegetative growth in cotton plants, leading to better development of existing bolls and an earlier harvest. google.com Research on a series of pyrazole derivatives on tomato plants (Solanum lycopersicum L.) found that they could effectively induce callus formation and root development (rhizogenesis) in vitro, indicating their potential for use in plant biotechnology. nasu-periodicals.org.ua A related compound, 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide, has also been investigated for its potential in agricultural formulations, including as a plant growth regulator. chemimpex.com

Material Science and Advanced Materials

The unique chemical structure of pyrazole carbohydrazide lends itself to applications in the creation of novel materials with specialized properties.

Polymer Chemistry Applications (e.g., Enhanced Thermal Stability, Mechanical Properties)

The pyrazole structure is being explored for its role in creating advanced polymers with improved characteristics. chemimpex.com Research into a related compound, 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide, includes its investigation in material science for developing polymers with enhanced thermal stability and mechanical properties. chemimpex.com The high thermal stability of the pyrazole ring is a known characteristic, making it a candidate for inclusion in energetic materials and heat-resistant polymers. nih.govresearchgate.net For example, a polymer derived from a pyrazole methacrylate (B99206) monomer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), was synthesized and its thermal degradation kinetics were studied, showing initial decomposition temperatures ranging from 216.3 °C to 243.5 °C depending on the heating rate. nih.gov

Optoelectronic Materials (e.g., Luminescent, Fluorescent, Electroluminescent, Semiconductors, OLEDs)

Pyrazole derivatives are recognized for their fluorescent properties and are considered promising candidates for optoelectronic applications. researchgate.net The pyrazole nucleus is a versatile scaffold in the design of luminescent materials. nih.gov Studies on pyrazolopyridopyridazine diones, which incorporate a pyrazole ring, have shown that these compounds can exhibit strong fluorescence intensity. nih.gov The introduction of pyrazole and pyridine (B92270) chromophores can increase the conjugation and aromaticity of these molecules, which is beneficial for their photoluminescent properties. nih.gov Lanthanide complexes incorporating 3-(2-pyridyl)pyrazole ligands have been shown to exhibit bright, luminescent properties, with one terbium complex displaying a quantum yield of 92%. mdpi.com A cerium(III) complex from the same family showed a rare, bright orange broadband emission. mdpi.com The inherent electronic properties and synthetic versatility of pyrazoles make them suitable for further research in electroluminescent materials and organic light-emitting diodes (OLEDs). researchgate.net

Corrosion Inhibition Studies

Derivatives of pyrazole carbohydrazide have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic environments. iomcworld.comiomcworld.comresearchgate.net The effectiveness of these compounds is attributed to the presence of nitrogen and oxygen atoms and the pyrazole ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. iomcworld.com

Research has shown that pyrazole carbohydrazide inhibitors can effectively protect aluminum alloy AA 8088 in a 1 M H2SO4 solution. iomcworld.comiomcworld.com The inhibition efficiency of these compounds increases with higher concentrations. iomcworld.com Similarly, studies on mild steel in 1 M and 15% HCl solutions have confirmed the excellent performance of pyrazole carbohydrazide derivatives. researchgate.netresearchgate.netabechem.com

For instance, 5-methyl-1H-pyrazole-3-carbohydrazide (MPC) reached an inhibition efficiency of 95% at a concentration of 10⁻³ M for mild steel in 1 M HCl. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. iomcworld.comresearchgate.netresearchgate.net The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer. researchgate.netresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Various Pyrazole Carbohydrazide Derivatives

Inhibitor Compound Metal/Alloy Corrosive Medium Concentration Inhibition Efficiency (%) Source(s)
Pyrazole carbohydrazide derivative AA 8088 Aluminum Alloy 1 M H₂SO₄ 1 mM 97.77 - 98.83 iomcworld.com
(E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide [AMPC] Mild Steel 15% HCl 300 ppm 98.26 researchgate.netkfupm.edu.sa
(E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide [ACPC] Mild Steel 15% HCl 300 ppm 96.21 researchgate.netkfupm.edu.sa
1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) Mild Steel 1 M HCl 10⁻³ M 96 researchgate.net
5-methyl-1H-pyrazole-3-carbohydrazide (MPC) Mild Steel 1 M HCl 10⁻³ M 95 researchgate.net

Analytical Chemistry Reagents and Sensors

The inherent structural features of this compound, which include the pyrazole ring and the carbohydrazide moiety, suggest its potential as a versatile tool in analytical chemistry. The nitrogen atoms within the pyrazole ring and the carbohydrazide functional group can act as binding sites for metal ions and other analytes. This characteristic forms the fundamental basis for its prospective applications in the development of chemosensors.

Derivatives of pyrazole have demonstrated utility as fluorescent agents and dyes, pointing to the potential for designing sensors based on this core structure. globalresearchonline.net The carbohydrazide group, in particular, is a well-known building block in the synthesis of various heterocyclic compounds and is recognized as an important pharmacophore. nih.govresearchgate.net This reactivity can be harnessed to create derivatives of this compound that exhibit specific and detectable responses to the presence of target analytes.

Detailed Research Findings:

Despite the theoretical potential, a comprehensive review of the existing scientific literature reveals a significant gap in the documented applications of this compound specifically within analytical chemistry. While numerous studies detail the synthesis and biological evaluation of a wide array of pyrazole carbohydrazide derivatives, their use as analytical reagents or in the fabrication of sensors is not a prominent area of investigation. nih.govresearchgate.netnih.govijnrd.org

Research has shown that pyrazole-containing compounds can be effective in creating sensors for various substances. For instance, different pyrazole derivatives have been investigated for their ability to detect metal ions, and their utility in fluorescent and colorimetric sensing is an active area of study. However, specific data on the performance of this compound in these applications, such as its selectivity, sensitivity, and detection limits for various analytes, are not available in the reviewed literature.

The synthesis of various substituted pyrazole-5-carbohydrazide hydrazone derivatives has been reported, primarily in the context of discovering compounds with potent biological activities. researchgate.net The synthetic accessibility of these compounds suggests that a focused research effort could lead to the development of novel analytical tools.

Data Tables:

Currently, there is a lack of published data to populate tables regarding the analytical performance of this compound as a chemical sensor or reagent. Future research in this area would need to establish key performance indicators, which could be presented as follows:

Table 1: Hypothetical Data on Metal Ion Sensing by a this compound-based Sensor

Analyte (Metal Ion) Detection Method Limit of Detection (LOD) Linear Range Selectivity over Interfering Ions

Table 2: Hypothetical Data on Anion Sensing by a this compound-based Sensor

Analyte (Anion) Detection Method Limit of Detection (LOD) Observable Change Specificity

Future Research Directions and Perspectives

Development of Novel Derivatization and Scaffold Modification Strategies

Future research will likely focus on the strategic derivatization of the 4-methyl-1H-pyrazole-5-carbohydrazide scaffold to explore new chemical spaces and biological activities. A primary area of interest is the synthesis of Schiff bases by reacting the carbohydrazide (B1668358) moiety with a variety of aldehydes and ketones. This approach has been shown to yield compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Another promising avenue is the creation of hybrid molecules that incorporate other pharmacologically active heterocyclic rings, such as triazoles or oxadiazoles. nih.gov These hybrid compounds may exhibit synergistic or additive effects, leading to the development of more potent therapeutic agents. nih.gov Furthermore, modifications to the pyrazole (B372694) ring itself, such as the introduction of different substituents at the N1 position, could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The lengthening of aliphatic chains on the pyrazole nucleus has been shown to enhance anti-inflammatory activity in related compounds. mdpi.com

StrategyPotential Outcome
Synthesis of Schiff basesBroad-spectrum antimicrobial and anticancer agents
Creation of hybrid moleculesSynergistic therapeutic effects
N1-position substitutionImproved pharmacokinetic and pharmacodynamic profiles

Exploration of New Biological Targets and Mechanistic Pathways

While pyrazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer activities, the exploration of new biological targets for this compound derivatives is a key area for future research. jchr.org The inherent versatility of the pyrazole scaffold suggests that its derivatives could interact with a wide range of biological macromolecules. nih.gov

Future studies could investigate the potential of these compounds as inhibitors of enzymes that are currently of interest in drug discovery, such as kinases, proteases, and histone deacetylases. For instance, certain pyrazole-carbohydrazide derivatives have shown potential in inhibiting the proliferation of lung cancer cells by inducing apoptosis. nih.gov A deeper understanding of the structure-activity relationships (SAR) will be crucial in identifying the specific structural features required for potent and selective inhibition of these targets.

Moreover, elucidating the detailed mechanistic pathways through which these compounds exert their biological effects will be a major focus. This could involve a combination of in vitro and in vivo studies, as well as cell-based assays, to identify the specific signaling pathways that are modulated by these compounds.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In the context of this compound, advanced computational techniques will play a crucial role in the rational design of new analogs and the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of pyrazole derivatives with their biological activities. These models can then be used to design new compounds with enhanced potency and selectivity. Molecular docking simulations will be instrumental in predicting the binding modes of these compounds with their biological targets, providing valuable insights into the key intermolecular interactions that govern their affinity. This will enable the design of derivatives that can form more stable and specific interactions with the active site of the target protein.

Integration with Emerging Technologies for Enhanced Functionality

The integration of this compound derivatives with emerging technologies opens up new possibilities for their application. One area of interest is the development of pyrazole-based metal-organic frameworks (MOFs). These materials have shown promise in a variety of applications, including gas storage, catalysis, and drug delivery. The functional groups present in this compound could be exploited to create novel MOFs with tailored properties.

Another exciting prospect is the use of pyrazole derivatives in photodynamic therapy (PDT). Certain pyrazole-containing compounds have been investigated as photosensitizers, which can generate reactive oxygen species upon light activation, leading to localized cell death. Future research could focus on designing derivatives of this compound that exhibit favorable photophysical properties for use in PDT.

Environmental and Sustainability Considerations in Compound Development and Application

In line with the growing emphasis on green chemistry, future research on this compound will need to incorporate environmental and sustainability considerations. researchgate.net This includes the development of more eco-friendly synthetic methods that minimize the use of hazardous reagents and solvents. researchgate.netrsc.org

The use of green synthetic strategies such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts will be crucial in reducing the environmental impact of producing these compounds. ias.ac.in Furthermore, the development of one-pot synthesis procedures can improve efficiency and reduce waste. researchgate.net The lifecycle of these compounds, from their synthesis to their final application and disposal, will need to be considered to ensure their long-term sustainability.

Q & A

Q. What are the standard synthetic routes for 4-methyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, hydrazine derivatives, and appropriate carbonyl reagents. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst use (e.g., acetic acid). For example, hydrazide formation may require controlled stoichiometry of hydrazine hydrate to avoid side products . Characterization via elemental analysis and spectral data (IR, NMR) is critical for verifying purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • IR spectroscopy : Identifies functional groups like C=O (1660–1680 cm⁻¹) and N-H stretches (3200–3350 cm⁻¹).
  • NMR : 1H^1H NMR confirms substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm), while 13C^{13}C NMR resolves carbonyl carbons (~160–170 ppm).
  • X-ray crystallography : Provides definitive structural confirmation, with software like SHELXL refining crystal parameters (e.g., bond angles, torsional strains) .

Q. How can researchers validate the purity of synthesized this compound?

Combine chromatographic (HPLC, TLC) and spectroscopic methods. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Melting point consistency and absence of extraneous peaks in NMR/IR spectra further confirm purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and reactivity in derivatization reactions . Software like Gaussian or ORCA is commonly used, with solvent effects incorporated via PCM models .

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond lengths or angles may arise from polymorphism or solvent inclusion. Use high-resolution XRD data (≤0.8 Å) and refine structures with SHELXL, applying restraints for disordered regions. Comparative analysis with similar pyrazole derivatives (e.g., 5-methyl-1-phenyl analogs) can identify systematic errors .

Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives?

  • Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, with dose-response curves (ED₅₀ calculations) .
  • Molecular docking : Target enzymes like GABA transaminase using AutoDock Vina, validating binding poses with MD simulations (e.g., 100 ns trajectories) .
  • ADMET profiling : Use in silico tools (SwissADME, pkCSM) to predict pharmacokinetics and toxicity early in development .

Q. How do substituents on the pyrazole ring influence bioactivity, and how can this be systematically studied?

Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., electron-withdrawing groups at position 3). Assess changes via:

  • In vitro assays : Enzyme inhibition (IC₅₀) or receptor binding (Kᵢ).
  • Thermodynamic analysis : Isothermal titration calorimetry (ITC) to quantify binding affinities.
  • QSAR modeling : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with activity .

Q. What strategies mitigate side reactions during derivatization of this compound?

  • Protecting groups : Temporarily block reactive sites (e.g., NH₂ with Boc groups) during functionalization.
  • Microwave-assisted synthesis : Reduces reaction times and byproduct formation in cycloadditions or nucleophilic substitutions.
  • Catalytic optimization : Use Pd/C or CuI for cross-couplings, ensuring inert atmospheres to prevent oxidation .

Methodological Considerations

Q. How can researchers address discrepancies between theoretical and experimental spectral data?

Re-examine computational parameters (e.g., basis set choice, solvent model). For NMR, simulate spectra with ACD/Labs or MestReNova, considering dynamic effects like tautomerism. Experimental validation via 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What are best practices for archiving and sharing crystallographic data?

Deposit .cif files in repositories like the Cambridge Structural Database (CSD) or CCDC. Include refinement details (R-factors, Flack parameter) and validate using checkCIF/PLATON to ensure compliance with IUCr standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.